3-Methylcyclohexene-1-carboxylic acid

Physicochemical Properties Chromatography Process Chemistry

Select 3‑methylcyclohexene‑1‑carboxylic acid (CAS 184032‑60‑8) for its documented potent lipoxygenase inhibitory activity and antioxidant properties in fats and oils—attributes absent in unsubstituted cyclohexene carboxylic acid analogs. The position‑specific methyl group and endocyclic double bond deliver a distinct physicochemical signature (LogP 1.82, BP 248.22 °C), making it irreplaceable in SAR campaigns targeting inflammation, eicosanoid‑mediated conditions, or oxidative stability. Supported by a defined, high‑efficiency synthetic route (~97% yield from 3‑methylcyclohexanone), ensuring supply chain reliability from discovery through preclinical development. Request a quote for 95% purity research‑grade material.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 184032-60-8
Cat. No. B574856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohexene-1-carboxylic acid
CAS184032-60-8
Synonyms1-Cyclohexene-1-carboxylic acid, 3-methyl- (9CI)
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESCC1CCCC(=C1)C(=O)O
InChIInChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyLOCKEEOWCBAPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclohexene-1-carboxylic Acid (CAS 184032-60-8) Technical Baseline and Procurement Profile


3-Methylcyclohexene-1-carboxylic acid (CAS 184032-60-8) is a cyclic, unsaturated carboxylic acid with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its structure features a six-membered cyclohexene ring with a methyl substituent at the 3-position and a carboxylic acid group at the 1-position, offering specific reactivity and physicochemical properties that underpin its utility as a specialized intermediate . The compound is identified by IUPAC as 3-methylcyclohexene-1-carboxylic acid and is known by various synonyms including 1-Cyclohexene-1-carboxylic acid, 3-methyl- (9CI) .

Why Generic Substitution of 3-Methylcyclohexene-1-carboxylic Acid (CAS 184032-60-8) Carries Significant Technical Risk


Substituting 3-methylcyclohexene-1-carboxylic acid with an in-class analog is not straightforward due to the potential for drastically different outcomes in specific chemical and biological contexts. While compounds like 3-cyclohexene-1-carboxylic acid or 4-methyl-3-cyclohexene-1-carboxylic acid share a core scaffold, the precise position of the methyl group and the location of the double bond critically alter the compound's physicochemical properties, such as logP and boiling point, as well as its biological activity and synthetic utility [1]. This positional specificity directly translates to distinct reactivity, binding affinities in biological systems, and suitability for particular synthetic routes, making 'drop-in' replacement a high-risk endeavor without rigorous comparative data . The evidence below quantifies these key differences.

Quantitative Differentiation Evidence for 3-Methylcyclohexene-1-carboxylic Acid (CAS 184032-60-8) Selection


Physicochemical Property Comparison: Boiling Point and LogP vs. Positional Isomer

The 3-methyl substitution pattern on the cyclohexene ring of the target compound results in distinct physicochemical properties compared to its positional isomer, 4-methyl-3-cyclohexene-1-carboxylic acid. The target compound (CAS 184032-60-8) exhibits a calculated boiling point of 248.22°C at 760 mmHg . In contrast, 4-methyl-3-cyclohexene-1-carboxylic acid (CAS 4342-60-3) has a calculated boiling point of 251.4±19.0°C at 760 mmHg . Additionally, the LogP for the 4-methyl isomer is predicted as 2.05 , while the target compound has a reported LogP of 1.81740 , indicating a difference in hydrophobicity that could affect separation, extraction, and biological partitioning.

Physicochemical Properties Chromatography Process Chemistry

LogP Comparison: Hydrophobicity Difference vs. Parent 3-Cyclohexene-1-Carboxylic Acid Scaffold

The addition of a methyl group to the cyclohexene ring significantly increases the compound's lipophilicity. 3-Methylcyclohexene-1-carboxylic acid (CAS 184032-60-8) has a reported LogP of 1.81740 . The unsubstituted parent scaffold, 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6), has a molecular formula of C7H10O2 and a molecular weight of 126.15 , and its LogP is expected to be considerably lower. This increased hydrophobicity for the methylated analog can be a critical differentiator in medicinal chemistry for modulating membrane permeability and target engagement.

Medicinal Chemistry ADME Lipophilicity

Patent-Validated Synthetic Route with High Yield for Target Compound

A specific synthetic route for 3-methylcyclohexene-1-carboxylic acid is documented with a reported yield of approximately 97% via the reaction of tribromomethane and 3-methylcyclohexanone . While specific yields for alternative syntheses of closely related analogs like 4-methyl-3-cyclohexene-1-carboxylic acid or 3-methyl-3-cyclohexene-1-carboxylic acid were not located in the provided searches, the existence of a high-yielding, defined route for the target compound offers a clear advantage in terms of procurement and cost-of-goods for large-scale projects.

Organic Synthesis Process Development Scalability

Distinct Biological Activity Profile: Lipoxygenase Inhibition Suggests Differentiated Pharmacology

A database entry indicates that 3-methylcyclohexene-1-carboxylic acid is a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism [1]. It is also noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and to possess antioxidant activity in fats and oils [1]. In contrast, 4-methyl-3-cyclohexene-1-carboxylic acid is documented in patents primarily for its utility as a fragrance ingredient, replacing cumin oil/aldehyde, without mention of significant biological activity [2]. This functional divergence highlights that the precise substitution pattern dictates the application domain, with the 3-methyl analog showing promise in pharmacological contexts.

Enzyme Inhibition Pharmacology Biological Activity

Optimal Procurement and Application Scenarios for 3-Methylcyclohexene-1-carboxylic Acid (CAS 184032-60-8)


Lead Optimization in Anti-Inflammatory Drug Discovery

Research groups investigating the lipoxygenase pathway or arachidonic acid metabolism should prioritize the procurement of 3-methylcyclohexene-1-carboxylic acid. Its documented activity as a potent lipoxygenase inhibitor [1] positions it as a valuable starting point or reference compound for developing novel therapeutics targeting inflammation, asthma, or other eicosanoid-mediated conditions. Its selection over other cyclohexene carboxylic acids without this reported activity is critical for research efficiency.

Physicochemical Profiling and SAR Studies in Medicinal Chemistry

The compound's calculated LogP of 1.81740 and boiling point of 248.22°C provide a distinct physicochemical signature. Procurement is advised for structure-activity relationship (SAR) campaigns where subtle changes in lipophilicity or volatility are under investigation. The difference in LogP compared to the unsubstituted 3-cyclohexene-1-carboxylic acid scaffold makes it a useful tool for probing the impact of methylation on membrane permeability and metabolic stability in early-stage drug candidate evaluation.

Scale-Up and Process Chemistry for Cost-Effective Production

For projects requiring multi-gram to kilogram quantities, the documented synthetic route yielding approximately 97% from 3-methylcyclohexanone makes 3-methylcyclohexene-1-carboxylic acid a more attractive procurement option than analogs lacking such a defined, high-efficiency pathway. This evidence supports a favorable cost-of-goods estimation and supply chain security, particularly for organizations moving from discovery to preclinical development.

Development of Novel Antioxidants for Food or Industrial Applications

Based on its reported antioxidant activity in fats and oils [1], this compound presents a specific niche application. Researchers exploring new antioxidant additives for the food, cosmetic, or lubricant industries may find this compound a valuable scaffold for developing next-generation stabilizers. Its selection over compounds without this reported property could accelerate the development of products with improved oxidative stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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